molecular formula C10H10N2O4S B15360184 (2-sulfamoyl-1H-indol-6-yl) acetate

(2-sulfamoyl-1H-indol-6-yl) acetate

Cat. No.: B15360184
M. Wt: 254.26 g/mol
InChI Key: PVADFLKUTAKXIK-UHFFFAOYSA-N
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Description

(2-Sulfamoyl-1H-indol-6-yl) acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-sulfamoyl-1H-indol-6-yl) acetate typically involves the following steps:

  • Starting Material: The synthesis begins with 1H-indole-6-carboxylic acid as the starting material.

  • Sulfamoylation: The indole ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as triethylamine.

  • Acetylation: The sulfamoylated indole is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Sulfamoyl-1H-indol-6-yl) acetate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfamoyl group to sulfamide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the sulfamoyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-6-carboxylic acid derivatives.

  • Reduction: Sulfamide derivatives.

  • Substitution: Various substituted indole and sulfamoyl derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has been investigated for its potential therapeutic uses, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (2-sulfamoyl-1H-indol-6-yl) acetate exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group enhances the compound's solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • 6-Aminoindole

  • 5-Fluoroindole

  • 4-Methylindole

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

(2-sulfamoyl-1H-indol-6-yl) acetate

InChI

InChI=1S/C10H10N2O4S/c1-6(13)16-8-3-2-7-4-10(17(11,14)15)12-9(7)5-8/h2-5,12H,1H3,(H2,11,14,15)

InChI Key

PVADFLKUTAKXIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(N2)S(=O)(=O)N

Origin of Product

United States

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